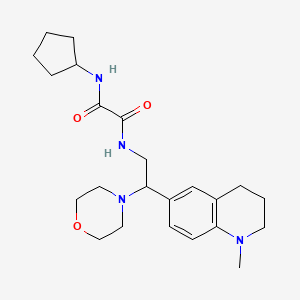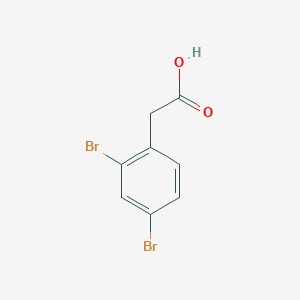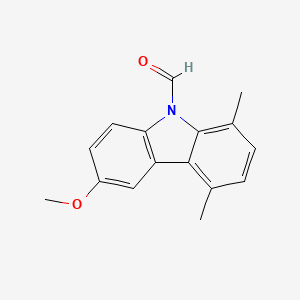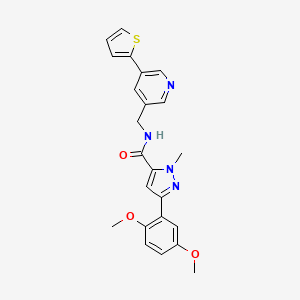![molecular formula C24H19Cl3N4O B2979497 N-(3,5-dimethylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea CAS No. 477713-90-9](/img/structure/B2979497.png)
N-(3,5-dimethylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C24H19Cl3N4O and its molecular weight is 485.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
A study focused on the crystal structure of chlorfluazuron, a compound closely related to the one , which is a benzoylphenylurea insecticide. This research offers insights into the molecular arrangement and interactions within the crystal lattice, highlighting the compound's potential in pest control applications (Seonghwa Cho et al., 2015).
Cytotoxicity and DNA-Topoisomerase Inhibitory Activity
Another significant application is in the development of anticancer agents. Urea and thiourea derivatives have been synthesized and evaluated for their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, as well as their ability to inhibit DNA topoisomerases I and II-alpha. These compounds have shown promising antiproliferative action, suggesting potential in cancer treatment (A. Esteves-Souza et al., 2006).
Formation of Heterocyclic Compounds
Research into the reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules has led to the formation of imidazolidinone, triazinone, and pyrimidinone derivatives. These findings are important for the synthesis of novel heterocyclic compounds, which have wide-ranging applications in pharmaceuticals and organic chemistry (Isamu Matsuda et al., 1976).
Anion Coordination Chemistry
The study of protonated urea-based ligands for anion coordination chemistry has revealed that these compounds can form adducts with inorganic oxo-acids. This research provides a foundation for developing new materials for ion exchange, catalysis, and environmental remediation technologies (Biao Wu et al., 2007).
Microbial Degradation of Herbicides
Investigations into the microbial degradation of substituted urea herbicides have shown that certain fungi can tolerate and degrade these compounds, which has implications for bioremediation strategies and the development of more environmentally friendly herbicides (D. Murray et al., 1969).
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N4O/c1-14-8-15(2)10-18(9-14)29-24(32)30-21-13-28-31(22(21)16-6-4-3-5-7-16)23-19(26)11-17(25)12-20(23)27/h3-13H,1-2H3,(H2,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCABHFCAGYIYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=C(N(N=C2)C3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2979417.png)
![N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2979418.png)

![4-[(4-Pyridylmethoxy)methyl]-8-oxa-2-azaspiro[4.5]decane](/img/structure/B2979421.png)



![7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione](/img/no-structure.png)

![2-Chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide](/img/structure/B2979433.png)


![2-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2979436.png)